molecular formula C13H18N2O2 B1425836 N,2-dimethyl-4-(morpholine-4-carbonyl)aniline CAS No. 1272831-17-0

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Cat. No. B1425836
M. Wt: 234.29 g/mol
InChI Key: BEFITWVLPYHQFY-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (DMCA) is a chemical compound that belongs to the class of aniline derivatives. It is a synthetic organic compound that has been extensively studied for its potential use in scientific research. DMCA is a versatile compound that has many applications in different fields of research.

Scientific Research Applications

Catalytic Applications

One study showcases the use of dimethylformamide (DMF) as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, including morpholine and aniline derivatives. This process provides a convenient alternative to other carbonylation methods, especially applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical due to its hazards and the need for short reaction times (Wan et al., 2002).

Fluorescence Applications

Another study introduces a ratiometric fluorescent thermometer based on the unusual intensification of fluorescence intensity with increasing temperature in N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline. This compound, demonstrating strong twisted-intramolecular-charge-transfer (TICT) emissions, is highlighted for its potential in precise temperature measurements due to its mega-Stokes shift and positive temperature coefficient (Cao et al., 2014).

Synthetic Chemistry

Research on N-morpholino-Δ8-dihydroabietamide reveals insights into the synthesis and structural characterization of compounds containing morpholine derivatives. This study focuses on the synthesis from Δ8-dihydroabietic acid and explores the stereochemistry and conformational aspects of the resultant compounds, indicating the potential for morpholine derivatives in synthetic applications (Xiaoping Rao, 2010).

Drug Discovery

A comprehensive analysis of oxetanes, including morpholine derivatives, in drug discovery outlines their impact on solubility, lipophilicity, metabolic stability, and conformational preference. Oxetanes are shown to significantly influence these properties, offering promising pathways for the development of novel drug candidates (Wuitschik et al., 2010).

Antimicrobial Activity

The design and synthesis of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives for antimicrobial applications highlight the potential of morpholine derivatives as effective agents against bacterial and fungal strains. Molecular docking studies suggest significant activity, positioning these compounds as viable candidates for further antimicrobial research (Subhash & Bhaskar, 2020).

properties

IUPAC Name

[3-methyl-4-(methylamino)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFITWVLPYHQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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